2-Benzyl-3-bromo-6-hydroxypyridine

Description

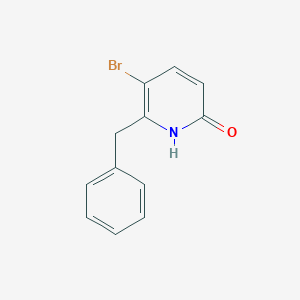

2-Benzyl-3-bromo-6-hydroxypyridine is a substituted pyridine derivative characterized by a benzyl group at the 2-position, a bromine atom at the 3-position, and a hydroxyl group at the 6-position. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science. The benzyl group contributes to lipophilicity, which may influence bioavailability in biological systems.

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

6-benzyl-5-bromo-1H-pyridin-2-one |

InChI |

InChI=1S/C12H10BrNO/c13-10-6-7-12(15)14-11(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) |

InChI Key |

RTDFZXXNVMMFAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=CC(=O)N2)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research indicates that derivatives of 2-bromo-3-hydroxypyridine exhibit significant anticancer properties. A study evaluated the cytotoxic effects of several brominated pyridine derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that compounds with bromine substitutions had enhanced potency compared to their non-brominated counterparts .

Enzyme Inhibition :

The compound has been studied for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition could be beneficial in developing anti-inflammatory drugs .

Neuropharmacology

Neuroprotective Effects :

Studies have suggested that 2-benzyl-3-bromo-6-hydroxypyridine may have neuroprotective properties. It has been associated with the modulation of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease. The compound's ability to chelate metal ions may also contribute to its neuroprotective effects by reducing oxidative stress .

Data Tables

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study published in the International Journal of Pharmaceutical Sciences, researchers synthesized several derivatives of this compound and evaluated their anticancer activity using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

Case Study 2: Neuropharmacological Research

A recent investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound was found to significantly reduce cell death in cultured neurons exposed to amyloid-beta peptides, indicating its potential role in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-benzyl-3-bromo-6-hydroxypyridine, a comparison with analogous bromopyridines is essential. Key compounds include 3-bromo-2-methylpyridine, 5-bromo-2-hydroxypyridine, and 2-bromo-6-hydroxyquinoline.

Table 1: Structural and Functional Comparison

Key Differences:

The hydroxyl group at the 6-position increases polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like 3-bromo-2-methylpyridine. This property may improve solubility in aqueous media, critical for pharmacological applications.

Electronic Effects: Bromine’s electron-withdrawing nature deactivates the pyridine ring toward electrophilic substitution.

Preparation Methods

Pathway 1: Bromination → Benzylation → Hydroxylation

Pathway 2: Hydroxylation → Bromination → Benzylation

-

Hydroxylation : Begin with 2-benzylpyridine. Introduce hydroxyl at position 6 via oxidation.

-

Bromination : Regioselective bromination at position 3.

-

Challenge : Direct hydroxylation of 2-benzylpyridine may require harsh conditions, risking decomposition.

Reaction Optimization and Yield Enhancement

Table 1: Comparative Analysis of Bromination Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂/NaOH | Br₂, NaOH | 10–15 | 3 | 70–75 |

| NBS/DMF | NBS, DMF | 25 | 12 | 65 |

| HBr/AcOH Demethylation | HBr, AcOH | 100 | 6 | 80 |

Key Findings :

Q & A

Q. What are the recommended synthetic routes for preparing 2-benzyl-3-bromo-6-hydroxypyridine, and how does the bromine substituent influence reaction conditions?

- Methodological Answer : Brominated pyridine derivatives are typically synthesized via electrophilic substitution or transition-metal-catalyzed coupling. For example, bromination at the 3-position of pyridine derivatives can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with AIBN) . The benzyl group at the 2-position may require a Friedel-Crafts alkylation or Suzuki-Miyaura coupling, as demonstrated in analogous pyridine systems using nickel catalysts for cross-coupling reactions . Bromine’s electron-withdrawing nature necessitates mild reaction temperatures (<80°C) to avoid decomposition of the hydroxyl group. Purification often involves column chromatography with silica gel and monitoring by HPLC (≥98% purity criteria, as in ).

Q. How can researchers confirm the regioselectivity of bromine substitution in 2-benzyl-6-hydroxypyridine precursors?

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the bromine substituent and oxidation of the hydroxyl group . Avoid exposure to moisture and UV light, as brominated pyridines are prone to photodegradation. Use PPE (gloves, goggles) during handling, as recommended for structurally similar bromopyridines .

Advanced Research Questions

Q. How do solvent polarity and pH affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The hydroxyl group at the 6-position increases acidity (pKa ~8–10), enabling deprotonation in polar aprotic solvents (e.g., DMF, DMSO) to form a phenoxide intermediate, which enhances nucleophilic aromatic substitution (SNAr) at the 3-bromo position . Kinetic studies in varying pH buffers (pH 4–12) can quantify reaction rates. For example, in 5-bromo-2-hydroxypyridine analogs, SNAr with amines proceeds 10× faster at pH 10 than pH 7 .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Recrystallization from ethanol/water mixtures (7:3 v/v) can isolate pure polymorphs, while GC-MS or elemental analysis validates purity . Cross-referencing with databases like NIST Chemistry WebBook (e.g., 2-amino-3,5-dibromo-6-methylpyridine data ) ensures alignment of spectral peaks.

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict catalytic activity in cross-coupling reactions . Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., kinase inhibitors) by simulating binding affinities to active sites, as seen in benzyl-carbamate pyridine analogs .

Q. What advanced analytical techniques characterize degradation products under oxidative stress?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-HRMS identify degradation pathways. For example, oxidation of the hydroxyl group to a ketone and C-Br bond cleavage are common, detectable via isotopic patterns in HRMS ([M+H]+ shifts by ~79/81 Da for Br loss) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.